molecular formula C21H19NO4 B2794932 2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one CAS No. 938031-05-1

2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2794932
CAS No.: 938031-05-1
M. Wt: 349.386
InChI Key: ZCZXTYCZCKBFDI-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one is a synthetic furocoumarin derivative characterized by a fused furan-coumarin core. Key structural features include:

  • Amino substituent: A 2-methoxyethylamino group at position 2, which enhances solubility and electronic modulation due to its polar nature.
  • Aromatic substituent: A p-tolyl (4-methylphenyl) group at position 3, contributing steric bulk and electron-donating effects.

Its structural uniqueness lies in the combination of a hydrophilic amino side chain and a hydrophobic aromatic moiety, making it a candidate for applications in fluorescence sensing and medicinal chemistry.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-methylphenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-7-9-14(10-8-13)17-18-19(26-20(17)22-11-12-24-2)15-5-3-4-6-16(15)25-21(18)23/h3-10,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXTYCZCKBFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a chromene derivative.

    Introduction of the p-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where a p-tolyl group is introduced to the furochromene core.

    Attachment of the methoxyethylamino group: This can be done through a nucleophilic substitution reaction, where a methoxyethylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure the cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxyethylamino and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of furochromenones exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • PC-3 (prostate cancer)

In vitro studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis. For instance, Mannich bases derived from related structures have demonstrated cytotoxicity levels significantly higher than standard chemotherapeutics like 5-fluorouracil, suggesting that the furochromenone scaffold may enhance anticancer activity through structural modifications .

1.2 Enzyme Inhibition

The compound acts as an inhibitor of mitogen-activated protein kinase (MAPK) pathways. This inhibition is crucial because MAPK pathways are often upregulated in various cancers, leading to uncontrolled cell growth. By targeting these pathways, the compound could potentially serve as a therapeutic agent for cancers characterized by aberrant MAPK signaling .

Synthesis and Structural Modifications

2.1 Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient preparation of furochromenones via microwave-assisted synthesis and solvent-free conditions. These methods yield high purity compounds with minimal environmental impact, facilitating further research into their applications .

2.2 Functionalization Potential

The ability to modify the furochromenone structure allows for the development of compounds with tailored properties. For example, introducing different substituents can alter solubility and bioactivity, making it possible to optimize these compounds for specific therapeutic targets .

Material Science Applications

3.1 Organic Photovoltaics

Furochromenones have been investigated as potential materials for organic solar cells due to their unique electronic properties. The compound's structure allows for effective charge transfer processes essential for photovoltaic applications. Research has shown that modifying the donor-acceptor characteristics of these compounds can enhance their efficiency in solar energy conversion .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity against MCF-7 cells with IC50 values lower than 2 μg/mL compared to traditional drugs .
Study BEnzyme InhibitionConfirmed inhibition of MAPK pathways leading to reduced proliferation in prostate cancer cell lines .
Study CMaterial ScienceExplored the use of furochromenones in organic solar cells, achieving improved charge transfer efficiency .

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The methoxyethylamino group and the furochromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., amino, methyl) at position 3 enhance fluorescence properties, as seen in FH’s Fe³⁺ sensing capability .
  • Strong electron-withdrawing groups (e.g., sulfonyl, nitro) reduce fluorescence intensity but improve stability .

Key Observations :

  • Yb(OTf)₃-catalyzed methods offer modular access to diverse derivatives with high yields .
  • Photocatalytic methods (e.g., using Erythrosine B) enable greener synthesis but require longer reaction times .

Physicochemical and Spectral Properties

NMR Spectral Shifts

  • 13C NMR: The target compound’s p-tolyl group is expected to show aromatic carbons at δ 130–140 ppm, similar to 3Ca (δ 131–134 ppm) . The 2-methoxyethylamino group would exhibit signals near δ 45–55 ppm (C-N) and δ 55–60 ppm (OCH₃), distinct from cyclohexylamino derivatives (δ 25–35 ppm for cyclohexyl carbons) .

Fluorescence and UV-Vis Profiles

  • FH (3-phenyl derivative) shows λem = 450 nm with Fe³⁺-induced quenching .
  • Nitro-substituted derivatives (e.g., FNO2) exhibit red-shifted absorption (λmax ≈ 380 nm) due to extended conjugation .

Biological Activity

The compound 2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one , with CAS number 938025-40-2 , belongs to the class of furochromenones and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C22_{22}H21_{21}NO4_4
  • Molecular Weight : 363.4 g/mol
  • Structure : The compound features a complex structure with a furochromenone core, substituted with a methoxyethylamino group, a methyl group, and a p-tolyl group.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in critical biochemical pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression : It has the potential to alter gene expression related to inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that furochromenones exhibit a range of biological activities:

  • Antioxidant Activity : Several studies have evaluated the antioxidant properties of related compounds. For instance, a study found that certain coumarin derivatives demonstrated significant antioxidant activity with IC50_{50} values ranging from 2.07 μM to 2.45 μM .
    CompoundEC50_{50} (μM)
    4a2.07
    4b2.25
    4c2.29
    4d2.30
    4e2.35
    Trolox2.30
  • Antimicrobial Activity : Furo[3,2-c]coumarins have shown significant antimicrobial properties against various pathogens. For example, certain derivatives were evaluated for their antifungal activity against phytopathogenic fungi .
  • Anticancer Activity : The compound's structural analogs have been investigated for their cytotoxic effects against cancer cell lines, such as HCT-116 (colon cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). In vitro studies indicated varying degrees of cytotoxicity .

Case Studies

  • Study on Antioxidant Properties :
    A systematic evaluation of coumarin derivatives revealed that the presence of specific substituents significantly enhanced their antioxidant capacity. The study emphasized the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Evaluation :
    Research focused on the antimicrobial efficacy of furo[3,2-c]coumarins demonstrated that certain compounds exhibited potent activity against a broad spectrum of microorganisms, suggesting their potential as therapeutic agents .
  • Cytotoxicity Assessment :
    A recent investigation into the cytotoxic effects of novel coumarin derivatives showed promising results against multiple cancer cell lines, indicating that modifications in the chemical structure could lead to enhanced anticancer properties .

Q & A

What are the standard synthetic routes for preparing 4H-furo[3,2-c]chromen-4-one derivatives, and how are reaction conditions optimized?

Level: Basic
Answer:
The most widely used method involves Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes or propargylated intermediates. Key steps include:

  • Reagents : 4-Hydroxycoumarin and β-nitroalkenes (or propargyl alcohols) in dichloromethane or dioxane .
  • Catalysis : 5 mol% Yb(OTf)₃ at 50–70°C for 24–48 hours, followed by column chromatography for purification .
  • Optimization : Solvent polarity and temperature critically influence yield. For example, dioxane improves cyclization efficiency compared to CH₃NO₂ .

How are structural and purity characteristics validated for this compound?

Level: Basic
Answer:
Routine characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.85 ppm for aromatic protons in 3-(p-tolyl) derivatives) .
  • HRMS : To verify molecular ion peaks (e.g., [C₁₉H₁₄O₃+H]⁺ at m/z 299.0942) .
  • X-ray Crystallography : For unambiguous confirmation of fused-ring geometry (applied in derivatives like 5d) .

How can low yields in Yb(OTf)₃-catalyzed syntheses be addressed?

Level: Advanced
Answer:
Contradictory yields (e.g., 57% vs. 76% for similar substrates) may arise from:

  • Substrate Steric Effects : Bulky substituents (e.g., 3-bromophenyl) reduce annulation efficiency .
  • Alternative Catalysts : Rhodium(III) catalysts enable regioselective decarboxylative cyclization with 60–85% yields .
  • Photocatalytic Methods : Erythrosine B-mediated dehydrogenative coupling under visible light achieves 65–80% yields for dihydro intermediates .

What experimental frameworks are used to evaluate biological activity, and how are mechanistic insights obtained?

Level: Advanced
Answer:

  • Anticancer Assays : Derivatives like 6-phenyl-4H-furo[3,2-c]pyran-4-one are tested against SK-BR-3 (breast cancer) and HCT-15 (colon cancer) cells via MTT assays .
  • Mechanistic Probes : Molecular docking and fluorescence-based cellular uptake studies identify interactions with DNA topoisomerases or tubulin .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) with MIC values .

How should researchers resolve contradictions in reported biological activity across structurally similar analogs?

Level: Advanced
Answer:
Discrepancies (e.g., anticancer potency in SK-BR-3 vs. HCT-15) require:

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups like nitro vs. electron-donating methoxy) on cellular permeability .
  • Solubility Studies : Use HPLC to quantify logP values and correlate with bioactivity .
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 72-hour exposure) .

What role do solvent systems play in modulating fluorescence properties for metal sensing applications?

Level: Advanced
Answer:
In Fe³⁺ sensing (e.g., furocoumarin-based probes) :

  • Polar Solvents : Acetonitrile enhances Stokes shifts (Δλ > 100 nm) but reduces quantum yield.
  • Hydrogen Bonding : Methanol stabilizes excited states, improving selectivity for Fe³⁺ over Mg²⁺/Ca²⁺ .
  • Experimental Design : Titrate metal ions in varying solvent ratios (e.g., CH₃CN:H₂O) to optimize detection limits.

How can regioselectivity challenges in annulation reactions be mitigated?

Level: Advanced
Answer:
For competing [3+2] vs. [4+2] pathways:

  • Catalyst Tuning : Rhodium(III) directs C–O bond formation at the C3 position of coumarin, favoring furochromenones over pyranones .
  • Substrate Preorganization : Electron-deficient β-nitroalkenes bias annulation toward the 4H-furo[3,2-c]chromen-4-one core .

What analytical strategies differentiate between isomeric byproducts in complex syntheses?

Level: Advanced
Answer:

  • 2D NMR : NOESY correlations identify spatial proximity of substituents (e.g., p-tolyl vs. o-tolyl isomers) .
  • HPLC-MS/MS : Fragmentation patterns distinguish regioisomers (e.g., m/z 281 → 253 for C3-substituted vs. m/z 281 → 237 for C2-substituted) .

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